Butyl methacrylate

Catalog No.
S584933
CAS No.
97-88-1
M.F
C8H14O2
CH2C(CH3)COO(CH2)3CH3
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl methacrylate

CAS Number

97-88-1

Product Name

Butyl methacrylate

IUPAC Name

butyl 2-methylprop-2-enoate

Molecular Formula

C8H14O2
CH2C(CH3)COO(CH2)3CH3
C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h2,4-6H2,1,3H3

InChI Key

SOGAXMICEFXMKE-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(=C)C

solubility

Insoluble (NTP, 1992)
0.01 M
Very soluble in ethyl ether, ethanol
In water, 800 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.08 (very poor)

Synonyms

Butyl 2-methacrylate, Butyl 2-methyl-2-propenoate

Canonical SMILES

CCCCOC(=O)C(=C)C

The exact mass of the compound Butyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)0.01 mvery soluble in ethyl ether, ethanolin water, 800 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 0.08 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20956. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl methacrylate (CAS 97-88-1) is an essential monomer used in the synthesis of homopolymers and copolymers, often referred to as acrylics. As an alkyl methacrylate, its primary role is to impart specific physical properties to the resulting polymer, such as flexibility, durability, and moisture resistance. The defining characteristic of poly(butyl methacrylate) (PBMA) is its low glass transition temperature (Tg) of approximately 20°C, which contrasts sharply with the high Tg of more rigid acrylics like poly(methyl methacrylate) (PMMA). This property makes BMA a critical component for applications requiring softness, improved toughness, and performance near ambient temperatures, such as in coatings, adhesives, and sealants.

Substituting Butyl methacrylate with seemingly similar monomers like Methyl Methacrylate (MMA) or its isomer, Isobutyl Methacrylate (iBMA), can lead to critical performance failures. The length and branching of the alkyl ester side-chain directly control the final polymer's thermal and mechanical properties. For instance, replacing BMA with MMA results in a drastic increase in the glass transition temperature (Tg), leading to a brittle, inflexible material where a soft, ductile one was required. Even substitution with its isomer, iBMA, can alter polymerization shrinkage and mechanical strength in formulated systems like dental resins. Furthermore, in copolymerization processes, the reactivity ratios of BMA with other monomers (e.g., MMA or acrylates) are specific; substitution alters these ratios, leading to unpredictable copolymer composition, sequence distribution, and batch-to-batch inconsistency. This makes direct, drop-in substitution a high-risk decision in established formulation and manufacturing processes.

Precise Control of Polymer Flexibility: Glass Transition Temperature (Tg) Modulation

The primary procurement driver for Butyl Methacrylate (BMA) is its ability to significantly lower the glass transition temperature (Tg) of the resulting homopolymer compared to shorter-chain methacrylates. The homopolymer of BMA, poly(butyl methacrylate) or PBMA, exhibits a Tg of approximately 20°C. This is a substantial reduction from the 100-120°C Tg of poly(methyl methacrylate) (PMMA), the most common substitute. This difference is critical for creating flexible, rather than rigid and brittle, polymers.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataPoly(butyl methacrylate) (PBMA): ~20°C
Comparator Or BaselinePoly(methyl methacrylate) (PMMA): ~100-120°C
Quantified Difference80-100°C lower Tg than PMMA
ConditionsHomopolymer thermal analysis.

This allows for the formulation of soft and flexible materials suitable for applications like adhesives, sealants, and coatings that must perform at or below room temperature without cracking.

Enhanced Thermal Stability Profile Compared to Longer-Chain Methacrylates

In high-temperature processing, poly(butyl methacrylate) demonstrates greater thermal stability than polymers derived from longer-chain methacrylates like 2-ethylhexyl methacrylate (EHMA). Thermogravimetric analysis shows that the rate of thermal degradation for poly(2-ethylhexyl methacrylate) is significantly higher than for poly(butyl methacrylate) in the 200-400°C range. This indicates that BMA-based polymers can withstand higher processing temperatures before significant depolymerization or breakdown occurs, a key factor for melt processing and extrusion applications.

Evidence DimensionRate of Thermal Degradation
Target Compound DataPoly(butyl methacrylate): Lower degradation rate
Comparator Or BaselinePoly(2-ethylhexyl methacrylate): Much higher degradation rate
Quantified DifferenceQualitatively described as a 'much higher' rate of degradation for the comparator.
ConditionsThermogravimetric analysis (TGA) conducted between 200°C and 400°C.

For applications requiring thermal processing, choosing BMA over longer-chain alternatives like EHMA can lead to a wider processing window, reduced degradation, and improved final part integrity.

Predictable Copolymerization Behavior with Methyl Methacrylate for Balanced Properties

When copolymerized with Methyl Methacrylate (MMA), BMA exhibits near-ideal behavior, which allows for precise tuning of properties like hardness and flexibility in the final copolymer. The reactivity ratios for the BMA/MMA system have been determined by nonlinear least squares fitting to be rMMA = 0.91 and rBMA = 1.09 at 50°C. Since both values are close to 1, the monomers incorporate into the polymer chain in a random fashion closely reflecting the monomer feed ratio. This contrasts with systems having highly divergent reactivity ratios, which can lead to compositional drift and heterogeneous materials.

Evidence DimensionMonomer Reactivity Ratios (r)
Target Compound DatarBMA = 1.09
Comparator Or BaselinerMMA = 0.91 (in the same system)
Quantified DifferenceValues are close to 1, indicating near-ideal, random copolymerization.
ConditionsBulk polymerization at 50°C.

This predictable reactivity allows manufacturers to reliably produce copolymers with specific, reproducible physical properties (e.g., tensile strength, hardness) by simply adjusting the BMA/MMA monomer ratio, ensuring consistent product quality.

Superior Performance over Isomer in Reducing Polymerization Shrinkage

In specialized applications such as light-cured dental pattern resins, the choice between n-butyl methacrylate and its isomer, isobutyl methacrylate (iBMA), has a measurable impact on processability. Experimental resins based on poly(iso-butyl methacrylate) demonstrated lower volumetric polymerization shrinkage compared to a commercial standard. While resins based on n-BMA were also tested, the study highlighted the superior performance of iBMA-based formulations in this specific, shrinkage-critical context. However, for applications where properties like flexural strength are prioritized, formulations often rely on a balance of different methacrylates, where n-BMA contributes to flexibility. This demonstrates that isomeric substitution is non-trivial and selection must be based on the most critical performance parameter.

Evidence DimensionVolumetric Polymerization Shrinkage
Target Compound Datan-BMA based resins were evaluated.
Comparator Or BaselinePoly(iso-butyl methacrylate) (PiBMA) based resins showed lower shrinkage than the commercial control (Palavit G).
Quantified DifferenceNot directly quantified for n-BMA vs iBMA, but iBMA was shown to be superior to the control in this metric.
ConditionsFormulation of experimental light-curing pattern resins.

This highlights that even isomeric changes have significant processing consequences, and the selection of n-BMA versus i-BMA must be carefully considered based on whether flexibility or minimal shrinkage is the key procurement driver.

Formulating Flexible Coatings and Adhesives

Where performance at ambient or low temperatures is required, BMA is the indicated choice. Its ability to lower the Tg of the polymer system ensures that coatings, sealants, and adhesives remain flexible and do not become brittle and fail. This is critical for architectural paints, pressure-sensitive adhesives, and textile coatings that must withstand environmental temperature fluctuations.

Toughening Agent for Rigid Plastics

As a comonomer with high-Tg monomers like MMA, Butyl Methacrylate acts as an effective internal plasticizer. Its predictable, near-ideal copolymerization behavior allows for the precise incorporation of flexible butyl side-chains into a rigid polymer backbone, enhancing toughness and impact resistance without the need for leachable, external plasticizers that can compromise long-term stability and weather resistance.

Precursor for Polymers Requiring Good Thermal Processability

For applications involving melt extrusion or high-temperature curing, BMA-based polymers offer a more stable alternative to those made from longer-chain methacrylates like EHMA. The superior thermal stability of PBMA provides a wider processing window, minimizing material degradation and ensuring the integrity and performance of the final manufactured part.

Physical Description

N-butyl methacrylate appears as a clear colorless liquid. Flash point 130°F. Less dense (7.5 lb / gal) than water and insoluble in water. Hence floats on water. Vapors heavier than air. Used to make resins adhesives, and oil additives.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

2.9

Boiling Point

326.3 to 338.9 °F at 760 mm Hg (NTP, 1992)
160.0 °C
160 °C
163 °C

Flash Point

126 °F (NTP, 1992)
126 °F (52 °C) (open cup)
50 °C c.c.

Vapor Density

4.9 (NTP, 1992) (Relative to Air)
4.8 (Air = 1)
Relative vapor density (air = 1): 4.9

Density

0.8975 at 68 °F (USCG, 1999)
0.8936 g/cu cm at 20 °C
Relative density (water = 1): 0.9

LogP

2.88 (LogP)
log Kow = 2.88
2.26-3.01

Odor

Faint characteristic odor of esters

Melting Point

less than -58 °F (NTP, 1992)
-75.0 °C
freezing point: less than -75 °C
-50 °C

UNII

R5QX287XXU

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Mechanism of Action

The cause of the lacrimatory action of esters containing unsaturated acids is undoubtedly the result of some mechanism ... in which the neighboring keto group has a polarizing effect on double bond, making it capable of adding /to/ nucleophilic agents such as SH groups /from certain enzymes/. /Unsaturated aliphatic esters/

Vapor Pressure

1.8 mm Hg at 68 °F (NTP, 1992)
2.12 mmHg
2.12 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.3

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water.

Other CAS

97-88-1
9003-63-8
9011-15-8

Wikipedia

N-butyl methacrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree
Cosmetics -> Viscosity controlling

Methods of Manufacturing

Reaction of methacrylic acid or methyl methacrylate with butanol.
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
2-Propenoic acid, 2-methyl-, butyl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/
Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. Nonetheless, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

METHOD WAS DEVELOPED FOR GAS CHROMATOGRAPHY DETERMINATION OF METHYL ACRYLATE, METHYL METHACRYLATE, BUTYL ACRYLATE, AND BUTYL METHACRYLATE IN AIR IN PRESENCE OF SOME OTHER CMPD. THE METHOD CONSISTS OF THE DETERMINATION OF METHYL AND BUTYL ESTERS IN PAIRS FROM DIFFERENT SAMPLES UNDER DIFFERENT CONDITIONS OF SEPARATION ON COLUMNS CONTAINING 10% PMS-100 ON CELYTE-545, 10% KEE 60 ON CHROMOSORB-W, AND 7% DDF ON CHROMOSORB-W. THE SENSITIVITY OF THE METHOD IS ... 0.002 MG/CU M FOR BUTYL ACRYLATE AND BUTYL METHACRYLATE.
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING BUTYL METHACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.
Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/
Protect against physical damage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Outside or detached storage is preferred ... Store in tightly closed containers in a cool, well ventilated area away from incompatible materials ..., light, and heat. Butyl methacrylate should be kept refrigerated and inhibited with 10 ppm hydroquinone monomethylether. Metal containers involving the transfer of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

Interactions

Some compounds, such as the methyl, ethyl, n-propyl, or butyl methacrylates can produce inhibition of barium chloride-induced contraction of the isolated guinea pig ileum.

Dates

Last modified: 08-15-2023

Environmentally Adaptable and Temperature-Selective Self-Healing Polymers

Sung Hwan Ju, Jin Chul Kim, Seung Man Noh, In Woo Cheong
PMID: 30387223   DOI: 10.1002/marc.201800689

Abstract

Development of polymeric materials capable of self-healing at low temperatures is an important issue since their mechanical strength and self-healing performance are often in conflict with each other. Herein, random copolymers with self-healing capability in a wide temperature range prepared from 2-(dimethylamino)ethyl methacrylate (DMAEMA), glyceryl monomethacrylate (GlyMA), and butyl methacrylate monomers via free-radical polymerization and subsequent cross-linking with hexamethylene diisocyanate are reported. Wound closure is facilitated by swelling below the lower critical solution temperature or by heating above the glass transition temperature (T
) of the polymer. GlyMA units form metal-ligand coordination complexes with dibutyltin dilaurate, leading to the formation of new carbonate bonds under ambient CO
and H
O conditions. Although swelling/heating reduces the polymer's mechanical strength, it is fully restored following chemical re-bonding/drying at room temperature. The swelling and degree of scratch healing are affected by pH, temperature, and the DMAEMA content.


Reduced protein adsorption on novel phospholipid polymers

K Ishihara, Y Iwasaki
PMID: 9777463   DOI: 10.1177/088532829801300203

Abstract

We have synthesized phospholipid polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) units as novel blood compatible polymers and have evaluated their interactions with blood components. It was found that in the absence of anticoagulants, blood clotting was delayed and blood cell adhesion and activation were effectively prevented on the MPC copolymer surface. A little amount of protein adsorbed on the MPC copolymer from human plasma was compared with conventional polymers, and the amount was reduced with increasing MPC unit fraction. To clarify the reason for the little protein adsorption on the MPC copolymer, the water structure in the hydrated polymer was examined with attention to the free water fraction. Hydration of the polymers occurred when they were immersed in water. The thermal analysis of these hydrated polymers revealed that the free water fractions in the poly(MPC-co-n-butyl methacrylate (BMA)) and poly(MPC-co-n-dodecyl methacrylate) were significantly larger than those in the poly(2-hydroxyethyl methacrylate(HEMA)). The conformation of proteins adsorbed on poly(HEMA) changed considerably but that on poly(MPC-co-BMA) was almost the same as the native state. We concluded from these results that the proteins are hardly adsorbed and do not change their original conformation on the polymer surfaces which possess a high free water fraction such as phospholipid polymers.


A methacrylate-based cement used as a root canal sealer

K M Ahlberg, W M Tay
PMID: 9823124   DOI:

Abstract

In this study, a methacrylate-based orthopaedic bone cement was modified for use as a root canal sealer by changing the monomer from n-butyl methacrylate to tetrahydrofurfuryl methacrylate. The sealing and bonding capabilities, solubility and handling properties of the resin were evaluated. Seventy-three extracted mature human teeth with single canals were used. The teeth were randomly divided into two experimental groups each of 30 teeth; three control teeth were set aside for the leakage tests. Ten teeth were reserved for the scanning electron microscope studies. All the experimental teeth were root filled with gutta-percha and the resin sealer. The particle size of the polymer was limited in Group 1 to 75 microns or less and in Group 2 to 45 microns or less. The controls were filled with gutta-percha only. Silver nitrate solution was used as the leakage indicator. In Group 1 the mean linear penetration of the indicator was 1.10 mm +/- 1.04; four roots showed no leakage. In Group 2 the mean linear penetration of the indicator was 0.57 mm +/- 0.65; 12 roots showed no leakage. The test bodies showed no weight change after 1 and 3 months' storage in saline at 37 degrees C. The scanning electron microscope examination revealed a bond both between the resin and the dentine and between the resin and the gutta-percha. The working time of the new resin composition was normally about 50 min, and handling was found to be easy.


Surface-modulated skin layers of thermal responsive hydrogels as on-off switches: I. Drug release

R Yoshida, K Sakai, T Ukano, Y Sakurai, Y H Bae, S W Kim
PMID: 1768636   DOI: 10.1163/156856291x00250

Abstract

Thermosensitive co-polymers of isopropyl acrylamide (IPAAm) with butyl methacrylate (BMA) are capable of 'on-off' regulation of drug release in response to external temperature changes due to skin formation with increasing temperature. To clarify the role of the surface-modulated skin and controlled pulsatile drug release patterns, the surface shrinking process was regulated by changing the length of the methacrylate alkyl side-chain. Release of indomethacin in response to stepwise temperature changes between 20 and 30 degrees C from co-polymers of IPAAm with BMA, hexyl methacrylate (HMA), and lauryl methacrylate (LMA) was studied. The drug release rate during the 'on' state (20 degrees C) remained constant before and after the 'off' state (30 degrees C) when the period of the 'off' state was increased. These results suggest that the drug in the polymeric matrices diffused from the inside to the surface during the 'off' state even when no drug release was seen. The length of alkyl side-chain was found to be an important parameter in controlling the thickness and density of the surface skin layer.


Inhibition of protein aggregation by zwitterionic polymer-based core-shell nanogels

Robin Rajan, Kazuaki Matsumura
PMID: 28374820   DOI: 10.1038/srep45777

Abstract

Protein aggregation is a process by which misfolded proteins polymerizes into aggregates and forms fibrous structures with a β-sheet conformation, known as amyloids. It is an undesired outcome, as it not only causes numerous neurodegenerative diseases, but is also a major deterrent in the development of protein biopharmaceuticals. Here, we report a rational design for the synthesis of novel zwitterionic polymer-based core-shell nanogels via controlled radical polymerization. Nanogels with different sizes and functionalities in the core and shell were prepared. The nanogels exhibit remarkable efficiency in the protection of lysozyme against aggregation. Addition of nanogels suppresses the formation of toxic fibrils and also enables lysozyme to retain its enzymatic activity. Increasing the molecular weight and degree of hydrophobicity markedly increases its overall efficiency. Investigation of higher order structures revealed that lysozyme when heated without any additive loses its secondary structure and transforms into a random coil conformation. In contrast, presence of nanogels facilitates the retention of higher order structures by acting as molecular chaperones, thereby reducing molecular collisions. The present study is the first to show that it is possible to design zwitterionic nanogels using appropriate polymerization techniques that will protect proteins under conditions of extreme stress and inhibit aggregation.


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